molecular formula C16H15N3S B8772088 N-(2-phenylethyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine

N-(2-phenylethyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine

Cat. No. B8772088
M. Wt: 281.4 g/mol
InChI Key: CTSMFICDQCUJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07585880B2

Procedure details

A mixture of 2-bromo-1-pyridin-2-ylethanone hydrobromide (4.00 g), N-(2-phenylethyl)thiourea (3.60 g), sodium acetate (1.60 g) and ethanol (30 mL) was stirred with heating under reflux for 1 hr. After cooling, the reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was dried over anhydrous magnesium sulfate, and concentrated. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:9-2:1 in volume ratio) to give the title compound (2.71 g, yield 48%) as a yellow oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
Br.Br[CH2:3][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1)=O.[C:12]1([CH2:18][CH2:19][NH:20][C:21]([NH2:23])=[S:22])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C([O-])(=O)C.[Na+].C(O)C>O>[C:12]1([CH2:18][CH2:19][NH:20][C:21]2[S:22][CH:3]=[C:4]([C:6]3[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=3)[N:23]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
Br.BrCC(=O)C1=NC=CC=C1
Name
Quantity
3.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCNC(=S)N
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:9-2:1 in volume ratio)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCNC=1SC=C(N1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.71 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.